イロマイシンA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

イロマイシンAは、細菌Streptomyces sp.から単離された、新しいタイプの珍しいピリドン代謝産物です。 この化合物は、そのユニークな構造と生物活性、特に一酸化窒素合成酵素(NOS)の阻害能により、大きな注目を集めています。NOSは、さまざまな生理学的プロセスにおいて重要なシグナル伝達分子である一酸化窒素を生成する酵素です .

科学的研究の応用

Iromycin A has a wide range of scientific research applications:

Chemistry: It is used as a biochemical tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.

Biology: Iromycin A is used to investigate the role of nitric oxide in cellular signaling and to study the effects of NOS inhibition on various biological processes.

作用機序

イロマイシンAは、内皮一酸化窒素合成酵素(eNOS)を選択的に阻害することで効果を発揮します。この酵素は、アルギニンをシトルリンに変換し、副産物として一酸化窒素を生成します。 eNOSを阻害することにより、this compoundは一酸化窒素の産生を減らし、神経伝達、宿主防御、循環器機能など、さまざまな生理学的プロセスを調節します .

類似の化合物との比較

類似の化合物

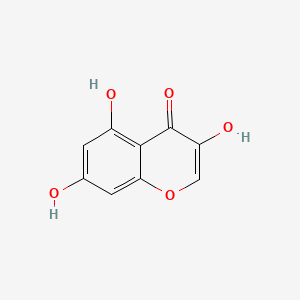

プレニルピリドンAおよびB: これらは、Streptomyces sp.から発見された新しい抗マラリア化合物です。

その他のピリドン代謝産物: 微生物源からのさまざまなピリドン代謝産物は、抗菌作用やミトコンドリア電子伝達阻害など、異なる生物活性を示します.

This compoundの独自性

This compoundは、内皮NOSを選択的に阻害するという点で独特です。これは、異なる酵素を標的としたり、異なる生物活性を示したりする可能性のある他のピリドン代謝産物とは異なります。 この選択性により、this compoundは、一酸化窒素関連経路の研究や標的療法の開発に役立つ貴重なツールとなります .

生化学分析

Biochemical Properties

Iromycin A interacts with nitric oxide synthases (NOS), a protein family that produces nitric oxide (NO), a crucial second messenger . It selectively inhibits endothelial NOS (eNOS) over neuronal NOS (nNOS) .

Cellular Effects

Iromycin A’s inhibition of eNOS impacts various cellular processes. By inhibiting NO production, it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Iromycin A exerts its effects at the molecular level by inhibiting the activity of eNOS, thereby reducing the production of NO . This can lead to changes in gene expression and cellular signaling pathways .

Metabolic Pathways

Iromycin A is involved in the nitric oxide signaling pathway, where it interacts with eNOS . Its inhibition of eNOS can affect metabolic flux and metabolite levels .

準備方法

合成経路と反応条件

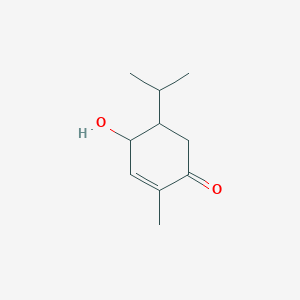

イロマイシンAの合成は、ピリドン環の形成を含む収束的なアプローチで行われます。一つの方法では、α-ピロンのアミノ分解またはβ-ケトエステルのエナミンとマロン酸誘導体の反応から始まります。 このプロセスには、4-アセトキシ-3,6-ジメチル-5-プロピルピラン-2-オンや6-メチルピリドンなどの中間体の生成を含む、いくつかのステップが含まれます .

工業的生産方法

This compoundの工業的生産は、通常、Streptomyces sp.株を用いた発酵プロセスによって行われます。 発酵条件は、this compoundの収率を最大限に高めるように最適化され、その後、抽出および精製プロセスによって化合物が単離されます .

化学反応の分析

反応の種類

イロマイシンAは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸化剤を用いて酸素を付加したり、水素を除去したりすることにより起こります。

還元: この反応は、還元剤を用いて水素を付加したり、酸素を除去したりすることにより起こります。

置換: この反応は、一つの官能基を別の官能基で置き換えることにより起こります。

一般的な試薬と条件

This compoundの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は、通常、目的の生成物が生成されるように、制御された条件下で行われます .

主な生成物

This compoundの反応から生成される主な生成物には、官能基が修飾されたさまざまな誘導体が含まれ、それらは異なる生物活性を示す場合があります .

科学研究への応用

This compoundは、さまざまな科学研究において応用されています。

化学: 酵素阻害のメカニズムを研究し、新しい合成方法を開発するための生化学的ツールとして使用されます。

生物学: this compoundは、細胞シグナル伝達における一酸化窒素の役割を調査し、NOS阻害がさまざまな生物学的プロセスに与える影響を研究するために使用されます。

医学: This compoundは、内皮NOSを選択的に阻害するため、敗血症性ショックや慢性炎症性疾患など、一酸化窒素の過剰産生に関連する疾患の治療に潜在的な治療効果が期待されています.

類似化合物との比較

Similar Compounds

Prenylpyridones A and B: These are new antimalarial compounds discovered from Streptomyces sp.

Other Pyridone Metabolites: Various pyridone metabolites from microbial sources exhibit different biological activities, including antimicrobial properties and inhibition of mitochondrial electron transport.

Uniqueness of Iromycin A

Iromycin A is unique due to its selective inhibition of endothelial NOS, which sets it apart from other pyridone metabolites that may target different enzymes or exhibit different biological activities. This selectivity makes Iromycin A a valuable tool for studying nitric oxide-related pathways and for developing targeted therapies .

特性

CAS番号 |

213137-53-2 |

|---|---|

分子式 |

C19H29NO2 |

分子量 |

303.4 g/mol |

IUPAC名 |

6-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-4-hydroxy-3-methyl-5-propyl-1H-pyridin-2-one |

InChI |

InChI=1S/C19H29NO2/c1-6-8-16-17(20-19(22)15(5)18(16)21)12-11-14(4)10-7-9-13(2)3/h7,9,11,13H,6,8,10,12H2,1-5H3,(H2,20,21,22)/b9-7+,14-11+ |

InChIキー |

HVAVEUHAOCVIPN-DTCTWCMCSA-N |

SMILES |

CCCC1=C(NC(=O)C(=C)C1=O)CC=C(C)CC=CC(C)C |

異性体SMILES |

CCCC1=C(NC(=O)C(=C1O)C)C/C=C(\C)/C/C=C/C(C)C |

正規SMILES |

CCCC1=C(NC(=O)C(=C1O)C)CC=C(C)CC=CC(C)C |

同義語 |

NK 26588 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Iromycin A and where is it found?

A1: Iromycin A is a naturally occurring alpha-pyridone metabolite, first isolated from Streptomyces sp. Dra 17. [] It belongs to a family of rare compounds, the iromycins (A-D), which are characterized by a unique N-heterocyclic core structure and two unusual side chains. []

Q2: How does Iromycin A exert its biological activity?

A2: Iromycin A acts as an inhibitor of nitric oxide synthases (NOS). [] NOS is a family of enzymes responsible for producing nitric oxide (NO), a crucial signaling molecule involved in various physiological processes. Notably, Iromycin A displays selectivity towards endothelial NOS over neuronal NOS, making it a promising candidate for further investigation in medical therapy and basic research. []

Q3: How is Iromycin A biosynthesized?

A3: Research suggests that Iromycin A biosynthesis follows an unusual polyketide pathway. [] Experiments using 13C- and 15N-labeled precursors confirmed this pathway and ruled out an isoprenoid origin. [] Additionally, studies revealed a unique detoxification pathway within the host strain (Streptomyces sp.) for this particular secondary metabolite. []

Q4: Has the structure of Iromycin A been confirmed synthetically?

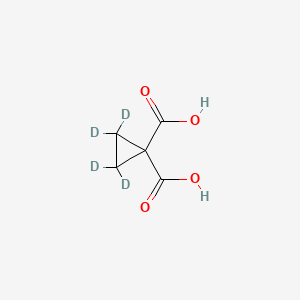

A4: Yes, the total synthesis of Iromycin A has been achieved. [, , ] This convergent approach involved the preparation of two key fragments: a 6-bromomethylpyrone ring and an unsaturated side chain. [, , ] These fragments were then coupled and subsequently treated with liquid ammonia to yield Iromycin A. [, , ]

Q5: Does Iromycin A have any other potential applications besides NOS inhibition?

A6: Research indicates that Iromycin A might also influence the biosynthesis of thaxtomin A, a phytotoxin produced by some Streptomyces species. [] It's suggested that Iromycin A might inhibit bacterial nitric oxide synthase, potentially interfering with thaxtomin A production. [] This finding hints at a potential role of Iromycin A in plant-microbe interactions, though further investigation is needed.

Q6: Are there any new analogs of Iromycin A?

A7: Yes, research has identified new Iromycin A analogs with antimalarial properties produced by Streptomyces sp. RBL-0292. [] This discovery highlights the potential of exploring Iromycin A analogs for various therapeutic applications.

Q7: What analytical techniques are used to study Iromycin A?

A8: Several analytical techniques have been employed in Iromycin A research. These include: * HPLC-DAD and HPLC-MS: Used for the detection and quantification of Iromycin A and other related metabolites. [, ] * Real-Time PCR: Utilized for quantifying bacterial biomass in studies investigating Iromycin A's role in Streptomyces pathogenicity. [] * Isotope labeling: Employed in feeding experiments to elucidate the biosynthetic pathway of Iromycin A. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-imidazolidine]](/img/structure/B593600.png)

![1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B593603.png)

![2h-[1,3,4]Thiadiazino[3,2-a]benzimidazole](/img/structure/B593605.png)

![benzyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593606.png)